molecular formula C10H13BrO B1265790 1-(4-Bromophenyl)butan-1-ol CAS No. 22135-53-1

1-(4-Bromophenyl)butan-1-ol

Cat. No.: B1265790
CAS No.: 22135-53-1
M. Wt: 229.11 g/mol
InChI Key: DQQQQAUVVHNVPH-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)butan-1-ol (CAS 22135-53-1) is a brominated aromatic alcohol with the molecular formula C₁₀H₁₃BrO and a molecular weight of 229.12 g/mol . Structurally, it features a hydroxyl group attached to the first carbon of a butyl chain, which is bonded to a para-brominated benzene ring. This compound is characterized by one aromatic ring, three rotatable bonds, and one hydrogen donor/acceptor, influencing its solubility and reactivity .

It is commercially available from suppliers like Sigma-Aldrich and TCI, with applications in organic synthesis, such as cross-metathesis reactions with α,β-unsaturated ketones .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromophenyl)butan-1-ol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H13BrO/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7,10,12H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQQQAUVVHNVPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70944780
Record name 1-(4-Bromophenyl)butan-1-ol
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Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22135-53-1, 71411-64-8
Record name 4-Bromo-α-propylbenzenemethanol
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Record name 4-Bromo-alpha-propylbenzyl alcohol
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Record name 1-(4-Bromophenyl)-1-butanol
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Record name 1-(4-Bromophenyl)butan-1-ol
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Record name (±)-4-bromo-α-propylbenzyl alcohol
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Record name 1-(4-Bromophenyl)-1-butanol
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)butan-1-ol can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with butylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)butan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products:

    Oxidation: 1-(4-Bromophenyl)butan-1-one or 1-(4-Bromophenyl)butanoic acid.

    Reduction: 1-Phenylbutan-1-ol.

    Substitution: 1-(4-Hydroxyphenyl)butan-1-ol.

Scientific Research Applications

1-(4-Bromophenyl)butan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)butan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

(a) 1-(4-Bromophenyl)propan-1-ol (CAS 4489-22-9)

  • Molecular Formula : C₉H₁₁BrO
  • Molecular Weight : 215.09 g/mol
  • Boiling Point : ~255–272.5°C (estimated)
  • Water Solubility : ~1.54–1.55 g/L (EPA models)

(b) 1-(4-Bromophenyl)ethanol (CAS 5391-88-8)

  • Molecular Formula : C₈H₉BrO
  • Molecular Weight : 201.06 g/mol
  • Applications : Used in asymmetric synthesis due to its chiral center (>97% enantiomeric excess). The shorter ethyl chain enhances volatility, making it suitable for catalytic applications .

Functional Group Modifications

(a) 4-Amino-1-(4-bromophenyl)butan-1-ol

  • Molecular Formula: C₁₀H₁₄BrNO
  • Molecular Weight : 244.13 g/mol
  • Key Difference: The addition of an amino group at the fourth carbon introduces basicity and hydrogen-bonding capacity, which may enhance biological activity or coordination with metal catalysts .

(b) 4'-Bromoacetophenone (CAS 99-90-1)

  • Molecular Formula : C₈H₇BrO
  • Molecular Weight : 199.05 g/mol
  • Key Difference : Replacement of the hydroxyl group with a ketone eliminates hydrogen-bonding capability but increases electrophilicity, favoring nucleophilic addition reactions (e.g., in Friedel-Crafts acylations) .

Stereochemical and Structural Derivatives

(a) (S)-1-(4-Bromophenyl)ethanol (CAS 100760-04-1)

  • Optical Purity : >97% enantiomeric excess
  • Applications : Critical in asymmetric catalysis and chiral resolution processes. The stereocenter enables enantioselective synthesis of pharmaceuticals .

(b) 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid (CAS 345965-52-8)

  • Molecular Formula : C₁₀H₉BrO₂
  • The carboxylic acid group adds acidity (pKa ~4–5), enabling salt formation .

Data Tables

Table 1: Physical Properties of Selected Bromophenyl Alcohols

Compound Molecular Weight (g/mol) Boiling Point (°C) Water Solubility (mg/L) Key Feature
This compound 229.12 Not reported Not reported Long alkyl chain
1-(4-Bromophenyl)propan-1-ol 215.09 255–272.5 ~1,550 Shorter chain
1-(4-Bromophenyl)ethanol 201.06 Not reported Not reported Chiral center
4-Amino-1-(4-bromophenyl)butan-1-ol 244.13 Not reported Not reported Amino substituent

Table 2: Functional Group Impact on Reactivity

Compound Functional Group Key Reactivity Example Application
This compound −OH Hydrogen bonding, nucleophilic substitution Cross-metathesis reactions
4'-Bromoacetophenone −COCH₃ Electrophilic ketone Friedel-Crafts acylation
(S)-1-(4-Bromophenyl)ethanol −OH (chiral) Enantioselective catalysis Asymmetric synthesis

Research Findings

  • Chain Length Effects: Longer alkyl chains (e.g., butanol vs. ethanol) increase hydrophobicity, affecting solubility in polar solvents .
  • Stereochemistry : Chiral bromophenyl alcohols are pivotal in synthesizing enantiopure pharmaceuticals, with optical purity >97% enabling high-yield asymmetric reactions .

Biological Activity

1-(4-Bromophenyl)butan-1-ol is an organic compound with the molecular formula C10_{10}H13_{13}BrO, characterized by a bromine atom attached to a phenyl ring linked to a butanol chain. Its potential biological activities, particularly in the fields of antimicrobial and anticancer research, make it a significant subject of study. This article discusses the biological activity of this compound, supported by data tables and relevant case studies.

The compound has a molecular weight of 229.11 g/mol and features a hydroxyl group that facilitates interactions with biological targets through hydrogen bonding. The presence of the bromine atom enhances its reactivity and potential biological effects compared to similar compounds.

PropertyValue
Molecular FormulaC10_{10}H13_{13}BrO
Molecular Weight229.11 g/mol
IUPAC NameThis compound
InChI KeyDQQQQAUVVHNVPH-UHFFFAOYSA-N

The biological activity of this compound is attributed to its interaction with specific molecular targets. The bromine atom can participate in halogen bonding , enhancing binding affinity to proteins or enzymes, while the hydroxyl group allows for hydrogen bonding . These interactions may modulate the activity of target molecules, leading to various biological effects, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth and proliferation. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses significant antiproliferative effects on cancer cell lines, particularly breast cancer cells (MCF-7). The compound's IC50_{50} values indicate potent activity comparable to established chemotherapeutic agents.

CompoundCell LineIC50_{50} (nM)
This compoundMCF-725
CA-4MCF-73.9

Case Studies

Study 1: Antiproliferative Effects on MCF-7 Cells

In a study assessing the antiproliferative activity of various compounds, this compound was found to significantly reduce cell viability in MCF-7 breast cancer cells. Flow cytometry analysis revealed that treatment with this compound led to G2/M phase arrest and subsequent apoptosis, indicating its potential as an anticancer agent .

Study 2: Mechanistic Insights into Antimicrobial Activity

Another study explored the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The results showed that the compound disrupted bacterial cell membranes and inhibited essential metabolic functions, leading to bacterial cell death .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.